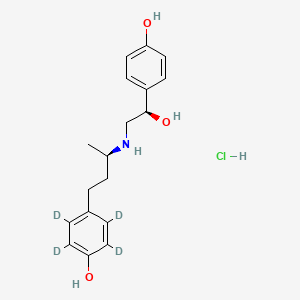
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is a chemical compound with the molecular formula C10H12N2O5 . It is used as a reactant in the synthesis of urinary metabolites of omeprazole .
Molecular Structure Analysis
The molecular structure of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is represented by the formula C10H12N2O5 . The exact structure visualization is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide are not detailed in the search results. It is known to be used as a reactant in the synthesis of urinary metabolites of omeprazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide are not fully detailed in the search results. It has a molecular weight of 240.22 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s reactivity and stability under various conditions make it suitable for identifying and quantifying proteins in complex mixtures and studying their modifications .
Synthesis of Urinary Metabolites
It serves as a reactant in the synthesis of urinary metabolites of omeprazole , a widely used proton pump inhibitor. This application is crucial for understanding the drug’s metabolism and excretion, which is vital for dosage optimization and toxicity studies .
Pharmaceutical Standards
As a chemical with a defined purity and structure, this compound is used to create pharmaceutical standards. These standards are essential for drug development and quality control, ensuring that new pharmaceuticals are safe, effective, and consistent .
Antiulcer Medication Development
The compound is an intermediate in preparing antiulcer agents, specifically 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles. These agents are investigated for their potential to treat ulcers by inhibiting gastric acid secretion .
Fine Chemical Synthesis
In the field of fine chemical synthesis, this compound is employed due to its specific molecular structure, which allows for the creation of complex organic compounds used in various high-value chemical products .
Biochemical Research
Biochemical research utilizes this compound for studying enzyme reactions, receptor-ligand interactions, and other biochemical pathways. Its unique properties can help elucidate the mechanisms of action for different biochemical processes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material for chromatography, mass spectrometry, and other analytical techniques. It helps in the accurate determination of chemical substances in samples .
Educational Purposes
Lastly, it can be used for educational purposes in academic research laboratories to demonstrate synthetic techniques and chemical reactions to students, fostering a practical understanding of organic chemistry .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5,6-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-7(2)11(14)4-9(5-17-8(3)13)10(6)12(15)16/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMQYRTNGYWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[N+](=C1C)[O-])COC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]- (9CI)](/img/no-structure.png)
![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)





![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
